![molecular formula C16H27NO6S2 B14266847 4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid CAS No. 138509-84-9](/img/structure/B14266847.png)
4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound contains multiple functional groups, including hydroxyl, amide, and acetylsulfanyl groups, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the octanoyl intermediate, followed by the introduction of acetylsulfanyl groups through acetylation reactions. The final step involves the coupling of the octanoyl intermediate with 3-hydroxybutanoic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The acetylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
2-Amino-3-hydroxybutanoic acid: Shares the hydroxybutanoic acid backbone but lacks the acetylsulfanyl and octanoyl groups.
4-Amino-3-hydroxybutanoic acid: Similar structure but with an amino group instead of the acetylsulfanyl groups.
Uniqueness
4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid is unique due to the presence of both acetylsulfanyl and octanoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
138509-84-9 |
|---|---|
分子式 |
C16H27NO6S2 |
分子量 |
393.5 g/mol |
IUPAC名 |
4-[6,8-bis(acetylsulfanyl)octanoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H27NO6S2/c1-11(18)24-8-7-14(25-12(2)19)5-3-4-6-15(21)17-10-13(20)9-16(22)23/h13-14,20H,3-10H2,1-2H3,(H,17,21)(H,22,23) |
InChIキー |
VZOMOXNFVPNXAI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCCC(CCCCC(=O)NCC(CC(=O)O)O)SC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)

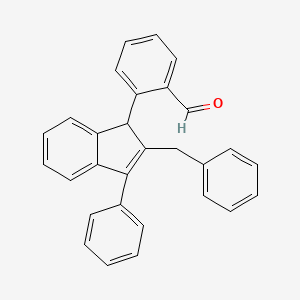
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
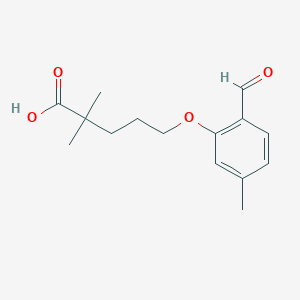

![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)
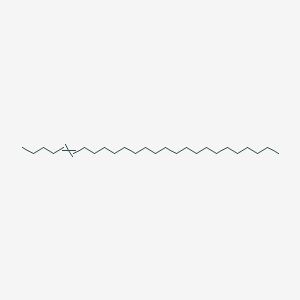

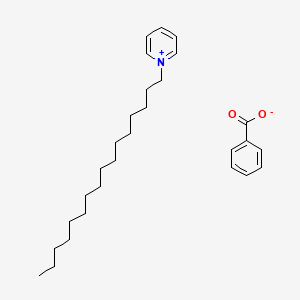
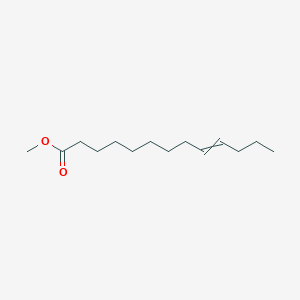
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

